5-[(2-methylbenzoyl)amino]isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-methylbenzoyl)amino]isophthalic acid, commonly known as MIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIA is a derivative of isophthalic acid, which is widely used in the production of polyesters, resins, and other industrial materials. However, MIA has unique properties that make it a promising candidate for various scientific applications.
Wirkmechanismus
The mechanism of action of MIA in cancer cells is not fully understood, but studies suggest that it targets multiple signaling pathways involved in cancer cell growth and survival. MIA has been shown to inhibit the activity of various enzymes and proteins involved in cell cycle regulation, DNA repair, and apoptosis. Additionally, MIA has been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
MIA has been shown to have various biochemical and physiological effects on cancer cells. Studies have shown that MIA can induce changes in gene expression, leading to alterations in cellular processes such as cell cycle regulation and apoptosis. Additionally, MIA has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
MIA has several advantages for lab experiments, including its high potency and specificity for cancer cells. Additionally, MIA is relatively easy to synthesize and purify, making it accessible for researchers. However, MIA also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for MIA research, including its potential use in combination with other anti-cancer agents for improved efficacy. Additionally, further studies are needed to fully understand the mechanism of action of MIA and its potential applications in other fields, such as materials science and drug delivery. Finally, the development of new synthesis methods for MIA could lead to improved yields and purity, making it more accessible for researchers.
Synthesemethoden
MIA can be synthesized through a multi-step process involving the reaction of isophthalic acid with 2-methylbenzoyl chloride in the presence of a catalyst. The resulting product is then purified through various techniques, including recrystallization and chromatography. The synthesis of MIA requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
MIA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MIA is in the field of cancer research. Studies have shown that MIA exhibits potent anti-cancer properties, with the ability to induce apoptosis (programmed cell death) in cancer cells. MIA has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
5-[(2-methylbenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-9-4-2-3-5-13(9)14(18)17-12-7-10(15(19)20)6-11(8-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUSZAVSEQSIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5469632 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.